3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromopyridine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-4H-1,2,4-triazole-3-thiol
- 3-(4-methylphenyl)-4H-1,2,4-triazole-5-thiol
- 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfanyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C21H18N4S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4S/c1-16-7-5-8-17(13-16)15-26-21-24-23-20(18-9-6-12-22-14-18)25(21)19-10-3-2-4-11-19/h2-14H,15H2,1H3 |
InChI Key |
PQDOXIMIHMWQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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